molecular formula C21H21FN4O3 B2822630 3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775357-55-5

3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2822630
CAS No.: 1775357-55-5
M. Wt: 396.422
InChI Key: AGBJBTCIIDJADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human, veterinary, or therapeutic use. 3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic chemical compound featuring a 4,5-dihydro-1H-1,2,4-triazol-5-one (dihydrotriazolone) core scaffold substituted with a phenyl group and a complex piperidine acetamide moiety. This structure is characteristic of a class of compounds investigated for their potential in pharmaceutical and agrochemical research. The molecular framework integrates a piperidine ring, a common feature in bioactive molecules, connected via a carbonyl linker to a 4-fluorophenoxy group, which can influence properties like metabolic stability and membrane permeability. Compounds with the 1,2,4-triazole-3-one core and related structures have demonstrated a range of significant biological activities in preclinical research. Specifically, close structural analogs have been studied for their anticonvulsant properties , showing protective effects in models like the maximal electroshock (MES) test . The biological activity of such triazole derivatives is often linked to their interaction with the GABAergic system, potentially through allosteric modulation of the GABAA receptor complex . Furthermore, other 1,2,4-triazole-3-thione analogs have exhibited notable antioxidant activity , effectively scavenging free radicals such as DPPH and inhibiting lipid peroxidation in biochemical assays . The presence of the 1,2,4-triazole ring in known pharmaceutical agents is also well-established; for instance, it is a key component in potent antifungal drugs like itraconazole and in advanced inhibitors for targets such as HIV-1 integrase . This suggests that the dihydrotriazolone core in this compound serves as a privileged scaffold for modulating biological targets. Researchers may find this compound valuable as a chemical intermediate or as a pharmacological probe for exploring new therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oxidative stress-related conditions. Its structure offers a point of diversification for structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery programs.

Properties

IUPAC Name

3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-16-6-8-18(9-7-16)29-14-19(27)25-12-10-15(11-13-25)20-23-24-21(28)26(20)17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBJBTCIIDJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an α,β-unsaturated carbonyl compound.

    Final Coupling: The final step involves coupling the piperidine, fluorophenoxy, and triazole moieties through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

  • Antifungal Properties : Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antifungal activities. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal efficacy against various strains. For instance, certain synthesized triazole derivatives demonstrated enhanced activity compared to standard antifungal agents such as azoxystrobin and ketoconazole .
  • Antibacterial Activity : The antibacterial properties of 1,2,4-triazole derivatives have been highlighted in multiple studies. One study found that specific triazole hybrids displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics . Additionally, the structure-activity relationship (SAR) studies revealed that modifications at specific positions on the triazole ring significantly influenced antibacterial potency .

Anticancer Potential

The anticancer activity of 1,2,4-triazole derivatives has been a focal point in recent research. These compounds interact with various cellular targets, including enzymes and receptors involved in cancer progression. For example, certain triazole-based compounds have shown efficacy in inhibiting tumor growth factors and kinases linked to cancer pathways . The structural diversity within the triazole derivatives allows for tailored interactions with cancer-related biomolecules.

Neuroprotective Effects

Emerging evidence suggests that some 1,2,4-triazole derivatives may possess neuroprotective properties. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is crucial for optimizing its pharmacological profile. Key findings include:

  • Substituent Effects : Variations in substituents on the phenyl ring and piperidine moiety significantly affect biological activity. Electron-withdrawing groups often enhance antimicrobial potency.
  • Hybridization : The incorporation of different heterocycles can lead to synergistic effects in antimicrobial and anticancer activities.

Study 1: Antifungal Efficacy

A series of 1,2,4-triazole derivatives were synthesized and tested for antifungal activity against common fungal pathogens. The results indicated that certain compounds exhibited MIC values significantly lower than established antifungal therapies. For example:

CompoundMIC (μg/mL)Comparison AgentMIC (μg/mL)
Triazole A0.01Ketoconazole0.27
Triazole B0.05Azoxystrobin0.15

This study underscores the potential of triazole derivatives as effective antifungal agents.

Study 2: Antibacterial Activity Against MRSA

In a comparative study assessing the antibacterial efficacy of triazole hybrids against MRSA strains:

CompoundMIC (μg/mL)Reference DrugMIC (μg/mL)
Triazole C0.25Vancomycin0.68
Triazole D0.5Ciprofloxacin2.96

These findings highlight the promising antibacterial profile of triazole derivatives against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the triazole ring can participate in hydrogen bonding or π-π interactions. The fluorophenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 4-Fluorophenoxyacetyl, phenyl C₂₂H₂₂FN₃O₃ 395.43 Electron-withdrawing fluorine; triazolone-piperidine scaffold
3-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one 4-Bromophenylacetyl, phenyl C₂₂H₂₂BrN₃O₂ 452.33 Bromine (heavier halogen) increases lipophilicity and steric bulk
5-[1-(2,6-Difluorobenzoyl)-4-piperidyl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2,6-Difluorobenzoyl, 4-methoxybenzyl C₂₄H₂₃F₂N₃O₃ 451.46 Methoxy group enhances electron density; difluorobenzoyl may improve metabolic stability
5-{1-[2-(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Chloro-2-methylphenoxyacetyl, phenyl C₂₃H₂₄ClN₃O₃ 425.91 Chlorine and methyl groups introduce steric hindrance and lipophilicity

Substituent Effects on Molecular Properties

Electron-Withdrawing vs. In contrast, the 4-methoxybenzyl group in the difluorobenzoyl analogue (σₚ = -0.27 for methoxy) donates electrons, which may enhance solubility but reduce electrophilic reactivity .

Halogen Substitutions :

  • Replacing fluorine with bromine (as in the bromophenyl analogue) increases molar mass (452.33 vs. 395.43 g/mol) and lipophilicity (ClogP ≈ 3.5 vs. 2.8). Bromine’s polarizability could enhance hydrophobic interactions in biological targets but may also elevate toxicity risks .

This modification might reduce bioavailability but improve selectivity .

Computational Insights

For instance:

  • The 4-fluorophenoxyacetyl group likely lowers the LUMO energy, increasing electrophilicity at the acetyl carbonyl, which may facilitate nucleophilic interactions in enzymatic pockets .
  • Comparative DFT analysis of the difluorobenzoyl analogue could reveal enhanced charge delocalization due to methoxy’s resonance effects .

Biological Activity

3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775313-81-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN4O3C_{22}H_{23}FN_{4}O_{3} with a molecular weight of 410.45 g/mol. It features a piperidine ring and a triazole moiety, which are known to contribute to various biological activities. The presence of the fluorophenoxyacetyl group enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound was tested against several bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Results showed varying degrees of inhibition, with some derivatives demonstrating IC50 values in the low micromolar range .
CompoundBacterial StrainIC50 (µM)
Compound AE. coli5.0
Compound BS. aureus3.2
Compound CB. subtilis2.5

This table summarizes the antibacterial activity of related compounds, indicating promising efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been evaluated through various assays. In one study, it was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that it may modulate inflammatory pathways effectively .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point in research:

  • Acetylcholinesterase Inhibition : This is crucial for treating conditions like Alzheimer’s disease. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.63 µM .
EnzymeIC50 (µM)
Acetylcholinesterase0.63
Urease1.21

These findings highlight its potential as a therapeutic agent in neurodegenerative diseases and other conditions requiring enzyme modulation.

Case Studies

Several case studies have been published that explore the pharmacological effects of triazole derivatives:

  • Study on Hepatitis C Virus : A series of triazole derivatives were tested for their antiviral activity against HCV. One derivative showed an EC50 value of 0.028 nM, indicating high potency .
  • Antifungal Activity : Compounds similar to the target molecule have been evaluated for their antifungal properties against Candida albicans, showing promising results that warrant further investigation into their mechanism of action .

Q & A

Q. What are the common synthetic strategies for synthesizing this triazolone-piperidine hybrid compound?

The synthesis typically involves multi-step reactions, starting with the preparation of a piperidine intermediate followed by functionalization. Key steps include:

  • N-Alkylation to introduce the 4-fluorophenoxyacetyl group to the piperidine ring .
  • Cyclization to form the triazolone core, often using hydrazine derivatives under controlled pH and temperature .
  • Purification via column chromatography or recrystallization, with yields optimized using polar aprotic solvents like DMF or THF . Methodological Tip: Monitor reaction progress using TLC and confirm final purity via HPLC (>95%) .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies key functional groups (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, triazolone carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ at m/z 423.16) .
  • X-ray Crystallography: Resolves stereochemistry and confirms the Z-configuration of the triazolone ring in crystalline form .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest activity as a kinase inhibitor or GPCR modulator , with IC50 values in the micromolar range. Bioassays often focus on:

  • Enzyme inhibition assays (e.g., fluorescence-based kinase activity measurements) .
  • Cellular viability tests (MTT assays) in cancer cell lines .

Advanced Research Questions

Q. How can conflicting bioactivity data across structural analogs be resolved?

Discrepancies in activity (e.g., anti-inflammatory vs. anticancer) often arise from substituent effects. Strategies include:

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify critical pharmacophores .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR) . Example: A methyl group at the triazolone 3-position enhances hydrophobic interactions with kinase ATP-binding pockets .

Q. What experimental design considerations are critical for optimizing reaction yields?

Key factors include:

  • Temperature control : Maintain 0–5°C during acylation to prevent side reactions .
  • Catalyst selection : Use DMAP or HOBt for efficient amide bond formation .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) improve solubility of intermediates but may require post-reaction extraction . Data Note: Pilot reactions in small batches (1–5 mmol scale) reduce waste and enable rapid condition screening .

Q. How can hydrolysis or oxidation sensitivity of the triazolone core be mitigated during storage?

  • Storage conditions : Lyophilize the compound and store under inert gas (N2/Ar) at –20°C .
  • Stabilizers : Add antioxidants like BHT (0.1% w/w) to DMSO stock solutions .
  • Analytical validation : Periodically assess stability via HPLC to detect degradation products (e.g., open-ring metabolites) .

Q. What advanced techniques are used to study metabolic pathways of this compound?

  • LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations .
  • Isotope labeling : Use 14C-labeled analogs to trace metabolic fate in vivo .
  • CYP450 inhibition assays : Evaluate drug-drug interaction risks using recombinant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.